

3,6-Dihydroxyxanthone CAS number and chemical structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,6-Dihydroxyxanthone

Cat. No.: B15561991

[Get Quote](#)

An In-depth Technical Guide to 3,6-Dihydroxyxanthone

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,6-Dihydroxyxanthone is a naturally occurring polyphenolic compound belonging to the xanthone class, primarily found in plant species of the Gentianaceae family[1]. It is recognized for a spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties[1]. Its planar heterocyclic structure allows it to intercalate with DNA and interact with various molecular targets, making it a compound of significant interest in medicinal chemistry and drug discovery[2]. This document provides a comprehensive technical overview of **3,6-Dihydroxyxanthone**, including its chemical identity, physicochemical properties, synthesis protocols, biological activity, and relevant experimental methodologies.

Chemical Identity and Structure

3,6-Dihydroxyxanthone is a symmetrical dihydroxy-substituted derivative of the dibenzo- γ -pyrone core.

- IUPAC Name: 3,6-dihydroxy-9H-xanthen-9-one[3]
- CAS Number: 1214-24-0[1][3]

- Synonyms: 3,6-Dihydroxyxanthen-9-one[1]

Chemical Structure:

Figure 1: 2D Chemical Structure of **3,6-Dihydroxyxanthone**.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties for **3,6-Dihydroxyxanthone** is presented below. This data is crucial for its handling, formulation, and analysis in a research setting.

Table 1: Physicochemical Properties

Property	Value	Reference
Molecular Formula	C₁₃H₈O₄	[1][4]
Molecular Weight	228.20 g/mol	[1][4]
Appearance	White to light yellow powder/crystal	
Melting Point	>330 °C (did not melt below 330°C); 395 °C	[5][6]
Boiling Point	330 °C (estimate)	[5]
SMILES	O=C1C2=C(OC3=C1C=CC(O)=C3)C=C(O)C=C2	[4]
InChI Key	POARTHFLPKAZBQ-UHFFFAOYSA-N	[3]
Topological Polar Surface Area (TPSA)	70.67 Å ²	[4]

| logP (calculated)| 2.3574 [4] |

Table 2: Spectroscopic Data

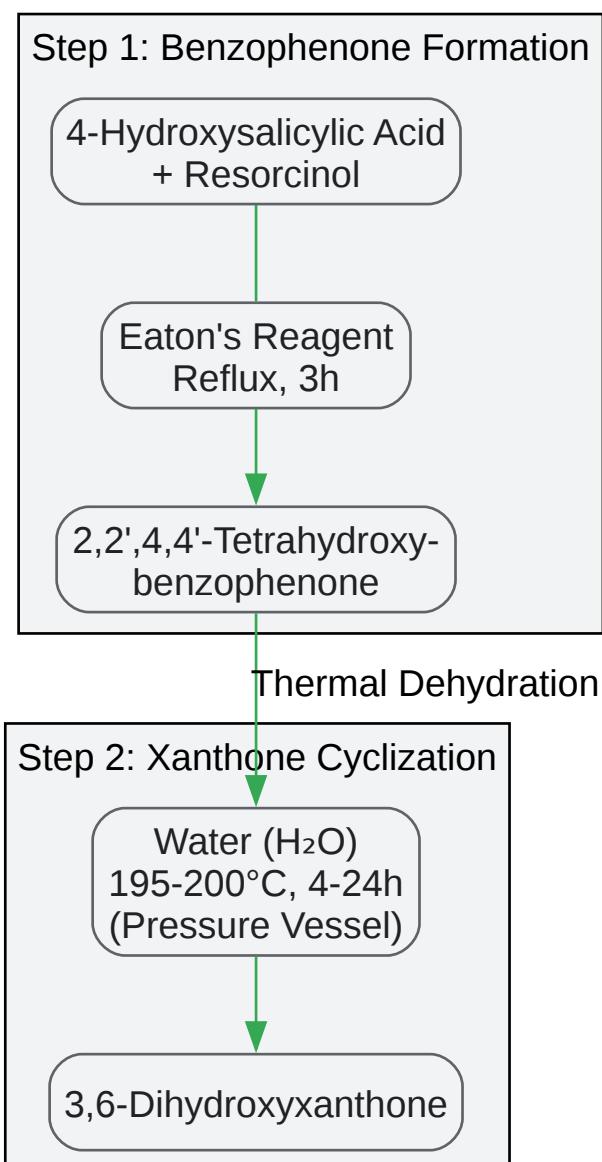
Spectrum Type	Key Signals / Data	Reference
¹ H NMR (DMSO)	10.780 (s, 2H), 7.983 (d, 2H, J=8.6 Hz), 6.822 (m, 4H)	[6]
Mass Spec (MS)	228, 220, 1717, 115, 100, 69, 63	[6]

| FT-IR | Data aligns with previously reported values. |[\[2\]](#) |

Synthesis and Experimental Protocols

The synthesis of **3,6-dihydroxyxanthone** can be achieved via the cyclization of a benzophenone intermediate. A common and effective method involves a two-step process starting from 4-hydroxysalicylic acid and resorcinol.

Synthesis Protocol: Two-Step Preparation via Benzophenone Intermediate


This protocol is adapted from a method involving an Eaton's reagent-mediated condensation followed by thermal cyclization[\[2\]](#).

Step 1: Synthesis of 2,2',4,4'-Tetrahydroxybenzophenone

- Combine equimolar amounts of 4-hydroxysalicylic acid and resorcinol.
- Add Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) to the mixture.
- Heat the reaction mixture under reflux for 3 hours.
- After cooling, quench the reaction by pouring it into ice water.
- Collect the resulting precipitate by filtration.
- Purify the crude product by recrystallization or column chromatography to yield 2,2',4,4'-tetrahydroxybenzophenone.

Step 2: Cyclization to **3,6-Dihydroxyxanthone**

- Place the synthesized 2,2',4,4'-tetrahydroxybenzophenone (e.g., 2.5 g) in a high-pressure reaction vessel (autoclave or pressure tube)[2][6].
- Add deionized water (e.g., 20 mL) as the solvent[6].
- Seal the vessel and heat to 195-200 °C for 4-24 hours[2][6].
- Allow the vessel to cool completely to room temperature.
- Filter the reaction mixture to collect the crude solid product.
- To purify, suspend the crude product in water (e.g., 25 mL), heat to reflux for 25 minutes, and filter while hot (approx. 60 °C) to obtain the pure **3,6-dihydroxyxanthone**[6]. An 88-90% yield can be expected from this cyclization step[2][6].

[Click to download full resolution via product page](#)

*Caption: Chemical synthesis workflow for **3,6-dihydroxyxanthone**.*

Biological Activity and Applications

3,6-Dihydroxyxanthone demonstrates a range of biological effects relevant to drug development. Its mode of action often involves antioxidant activity, enzyme inhibition, and the modulation of cellular signaling pathways[1].

Table 3: Summary of Biological Activities

Activity Type	Description	Reference
Anticancer	Exhibits cytotoxic activity against various cancer cell lines.	[5] [7]
Antioxidant	Functions as a free radical scavenger, mitigating oxidative stress.	[1]
Anti-inflammatory	Potential to modulate inflammatory signaling pathways.	[1]

| Antimicrobial | Shows inhibitory effects against certain microbes. |[\[1\]](#) |

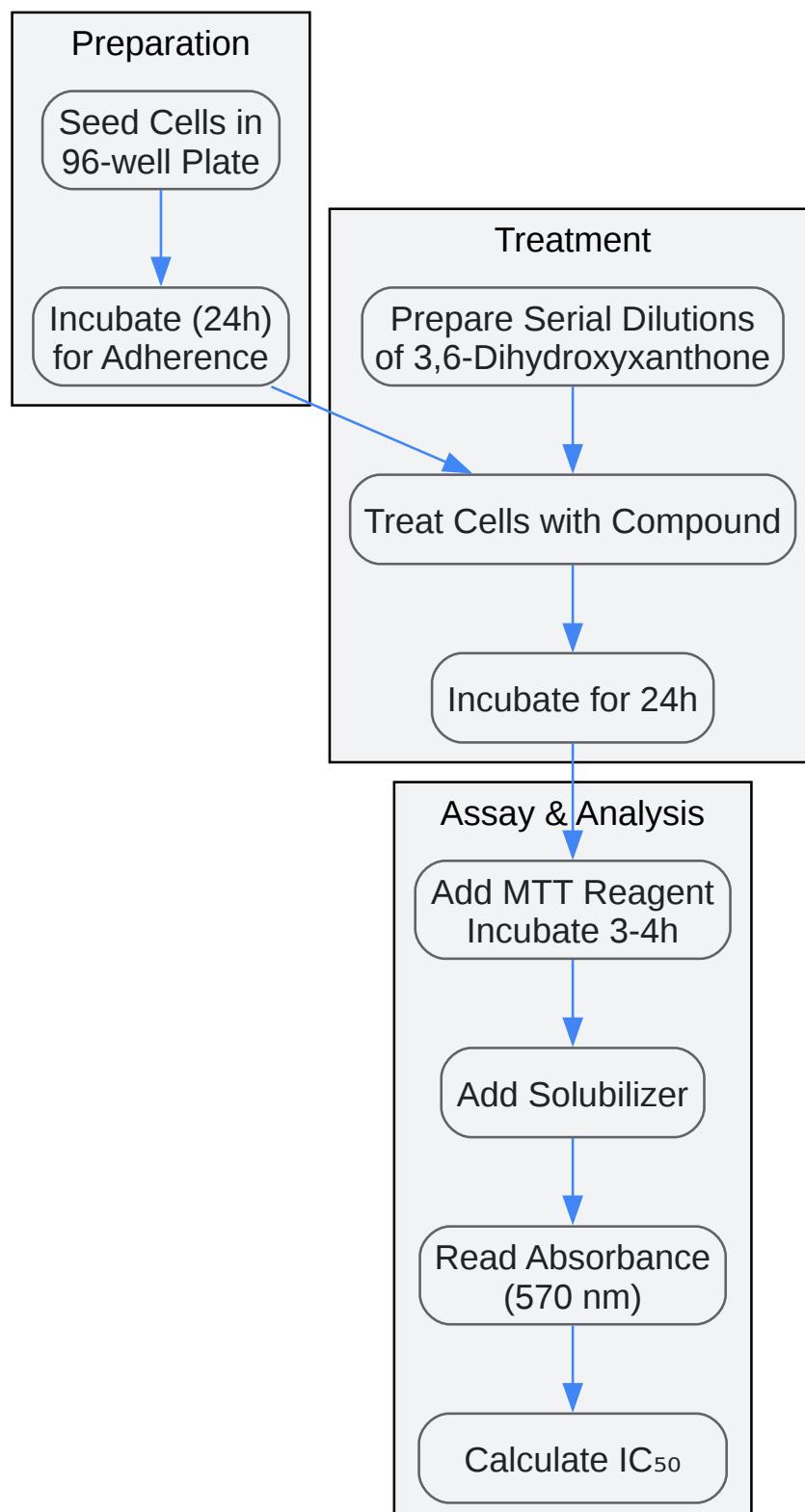
Anticancer Activity: Cytotoxicity Data

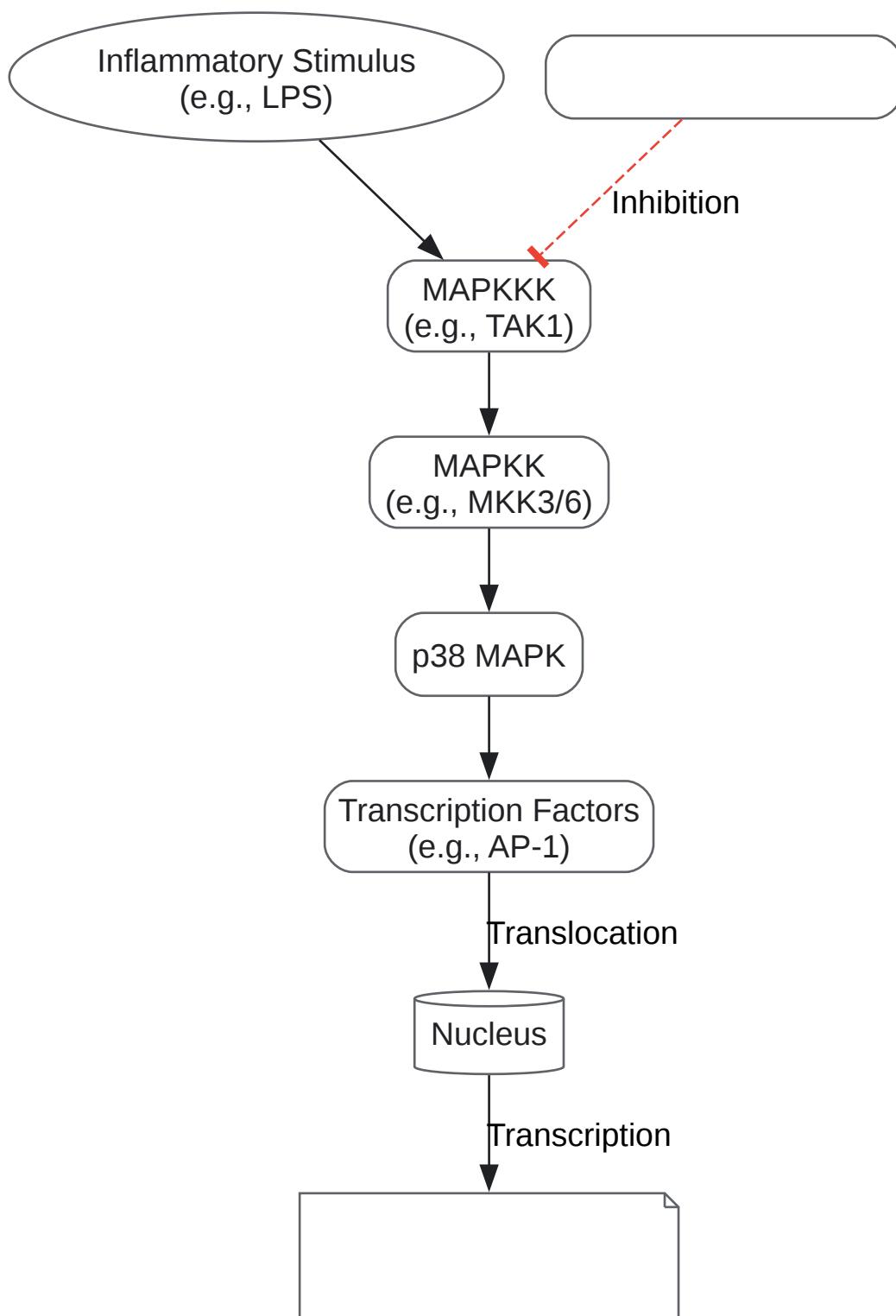
The cytotoxic effects of **3,6-dihydroxyxanthone** have been quantified against specific cell lines.

Table 4: In Vitro Cytotoxicity (IC₅₀ Values)

Cell Line	Cell Type	Incubation Time	IC ₅₀ (μM)	Reference
WiDR	Human Colon Carcinoma	24 hours	785.58	[5] [7]
Vero	Normal Monkey Kidney (Control)	24 hours	1280.9	[5] [7]

| P388 | Murine Leukemia | Not Specified | 10.4 |[\[8\]](#) |


The data indicates moderate cytotoxic activity with some selectivity for cancer cells over normal cell lines.


Experimental Protocol: Cell Viability (MTT) Assay

This protocol details the methodology used to determine the IC₅₀ values presented above[5].

- Cell Seeding:
 - Culture WiDR and Vero cells in appropriate media until they reach ~80% confluency.
 - Trypsinize, count, and seed the cells into 96-well flat-bottom plates at a density of 5,000-10,000 cells per well.
 - Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
- Compound Preparation and Treatment:
 - Prepare a stock solution of **3,6-dihydroxyxanthone** in dimethyl sulfoxide (DMSO).
 - Perform serial dilutions in serum-free medium to achieve the desired final concentrations (e.g., for WiDR cells: 3.9 to 500 µg/mL)[5]. Ensure the final DMSO concentration in the wells is non-toxic (<0.5%).
 - Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include vehicle control (DMSO only) and untreated control wells.
- Incubation:
 - Incubate the treated plates for 24 hours at 37°C, 5% CO₂[5].
- MTT Addition and Formazan Solubilization:
 - Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
 - Incubate for 3-4 hours until purple formazan crystals are visible.
 - Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
- Data Acquisition and Analysis:

- Read the absorbance of each well at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the untreated control.
- Plot the percentage of viability against the log of the compound concentration and determine the IC_{50} value using non-linear regression analysis.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,6-Dihydroxyxanthone | 1214-24-0 | XD161904 | Biosynth [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. 3,6-Dihydroxyxanthone | 1214-24-0 [sigmaaldrich.com]
- 4. chemscene.com [chemscene.com]
- 5. 3,6-Dihydroxy-9H-xanthen-9-one | CAS#:1214-24-0 | Chemsoc [chemsoc.com]
- 6. prepchem.com [prepchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [3,6-Dihydroxyxanthone CAS number and chemical structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15561991#3-6-dihydroxyxanthone-cas-number-and-chemical-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com